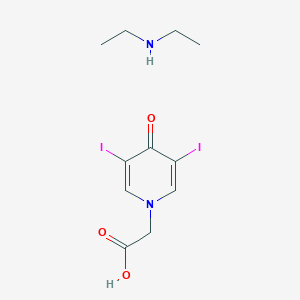
diethylamine 2-(3,5-diiodo-4-oxopyridin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-diethylamine (1:1)” is a complex organic molecule that combines a pyridinyl acetic acid derivative with N,N-diethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid typically involves the iodination of a pyridinyl acetic acid precursor. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent. The resulting diiodo compound is then reacted with N,N-diethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination reactions followed by amine coupling. The process would need to be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of higher oxidation state products.
Reduction: Reduction reactions may convert the diiodo groups to other functional groups such as hydrogen or hydroxyl groups.
Substitution: The diiodo groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinyl acetic acid derivative with higher oxidation states, while substitution could introduce new functional groups in place of the diiodo groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of iodine atoms can also make it useful in radiolabeling studies.
Medicine
Medicinally, compounds containing pyridinyl acetic acid derivatives are often investigated for their anti-inflammatory, antimicrobial, or anticancer properties. The specific compound could be studied for similar therapeutic applications.
Industry
In industry, this compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid: The parent compound without the N,N-diethylamine component.
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-dimethylamine: A similar compound with a different amine.
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-diisopropylamine: Another similar compound with a bulkier amine.
Uniqueness
The uniqueness of the compound lies in its specific combination of a pyridinyl acetic acid derivative with N,N-diethylamine. This combination may impart unique chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C11H16I2N2O3 |
|---|---|
Molecular Weight |
478.07 g/mol |
IUPAC Name |
2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C7H5I2NO3.C4H11N/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;1-3-5-4-2/h1-2H,3H2,(H,11,12);5H,3-4H2,1-2H3 |
InChI Key |
DRVHVNABOVQEND-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=C(C(=O)C(=CN1CC(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


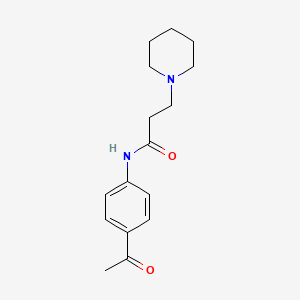
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)
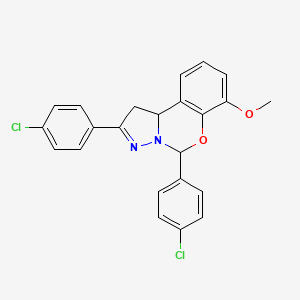
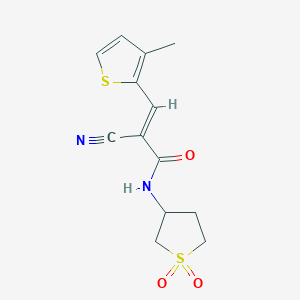
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)

![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)
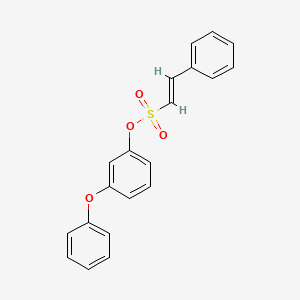
![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
